molecular formula C9H19N3O B11777463 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide

3-(Dimethylamino)-N-methylpiperidine-4-carboxamide

Cat. No.: B11777463
M. Wt: 185.27 g/mol
InChI Key: ZSSHUSDJMLHHEQ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-methylpiperidine-4-carboxamide ( 1706449-29-7) is a chemical compound with the molecular formula C9H19N3O and a stated purity of 97% . This piperidine-4-carboxamide derivative is offered for research and development purposes. Piperidine carboxamides are a significant scaffold in medicinal chemistry, often investigated for their potential biological activities. For instance, structurally related piperidine carboxamide compounds have been explored in scientific research as novel potent analgesics targeting opioid receptors, highlighting the value of this chemical class in pharmaceutical development . Furthermore, analogous compounds have been synthesized and evaluated for other applications, such as anti-angiogenic and DNA cleavage studies in cancer research, demonstrating the versatility of the piperidine core in drug discovery . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

3-(dimethylamino)-N-methylpiperidine-4-carboxamide

InChI

InChI=1S/C9H19N3O/c1-10-9(13)7-4-5-11-6-8(7)12(2)3/h7-8,11H,4-6H2,1-3H3,(H,10,13)

InChI Key

ZSSHUSDJMLHHEQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CCNCC1N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of piperidine with dimethylamine and a suitable carboxylating agent under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring high purity of the final product .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines.

ConditionsReagentsProduct FormedYield/OutcomeSource
Acidic (HCl, 0°C → RT)1 M KHSO₄Piperidine-4-carboxylic acidPartial conversion
Basic (K₂CO₃, RT)Methanol/WaterN-Methylpiperidine derivativeNot quantified

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic conditions deprotonate the amide nitrogen, facilitating nucleophilic attack by water.

Alkylation at the Dimethylamino Group

The tertiary amine undergoes alkylation with electrophiles, enabling structural diversification.

Reaction TypeReagents/ConditionsProductKey ObservationsSource
BenzylationBenzyl bromide, K₂CO₃, acetone, 55–60°CN-Benzyl-dimethylamino derivativeSlow reaction kinetics
Reductive AlkylationFormaldehyde, HCOOH, 100°CMethylation at dimethylamino group89% yield post-optimization

Example Protocol (Benzylation) :

  • Combine 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide (1 equiv), benzyl bromide (1.2 equiv), K₂CO₃ (2 equiv) in acetone.

  • Heat at 55–60°C for 12–24 hrs .

Acylation Reactions

The dimethylamino group reacts with acylating agents to form amides or ureas.

Acylating AgentConditionsProductYieldSource
Acetic anhydrideEt₃N, DCM, RTN-Acetyl-dimethylamino derivative33%
Cyanuric fluoridePyridine, MeCN, RTTriazine-linked conjugateNot reported

Synthetic Note : Acylation is less favored compared to alkylation due to steric hindrance from the dimethylamino group .

Coupling Reactions Involving the Carboxamide

The carboxamide participates in coupling reactions to form peptide-like bonds.

Coupling AgentConditionsApplicationEfficiencySource
EDC·HCl/DMAPDCM, 0°C → RTConjugation with β-enamino diketonesHigh
2-Chloro-1-methylpyridinium iodideEt₃N, DCM, RTSynthesis of pyrrole-carboxamide hybridsModerate

Optimized Protocol (EDC·HCl/DMAP) :

  • React 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide (1 equiv) with carboxylic acid (1.1 equiv), EDC·HCl (1.2 equiv), and DMAP (0.1 equiv) in DCM.

  • Stir at RT for 16 hrs .

Ring Functionalization of the Piperidine Core

The piperidine ring undergoes electrophilic substitution or hydrogenation.

ReactionConditionsOutcomeSource
HydrogenationH₂, Pd/C, EtOAc, 50–55°CSaturated piperidine derivative
Mitsunobu AlkylationDIAD, PPh₃, THF, 0°C → RTIntroduction of pyrazole substituents

Critical Parameter : Hydrogenation requires fresh Pd/C catalyst to avoid deactivation .

Stability Under Synthetic Conditions

The compound degrades under prolonged exposure to:

  • Strong acids (e.g., conc. HCl): Cleavage of the piperidine ring.

  • Oxidizing agents : Partial decomposition of the dimethylamino group .

Scientific Research Applications

Structural Characteristics

The molecular formula for 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide is C₉H₁₈N₂O. The presence of the dimethylamino group enhances the compound's lipophilicity, which may influence its interaction with biological targets and overall pharmacological activity.

Biological Activities

Research indicates that 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide exhibits significant biological activity, particularly in the following areas:

  • Receptor Interaction : Studies have focused on its binding affinity and selectivity towards various receptors, suggesting potential roles in modulating neurotransmitter systems .
  • Therapeutic Potential : The compound has been investigated for its ability to influence cellular signaling pathways, which could lead to applications in treating conditions such as anxiety, depression, and other neuropsychiatric disorders .

Case Study 1: Receptor Binding Affinity

A study investigating the binding affinity of 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide to dopamine receptors revealed promising results. The compound demonstrated selective binding to D3 receptors, highlighting its potential as a therapeutic agent in treating addiction-related disorders .

Case Study 2: Pharmacological Activity

In another study, researchers explored the pharmacological effects of this compound on cellular signaling pathways. Results indicated that it could modulate the activity of specific enzymes involved in neurotransmitter release, suggesting applications in managing mood disorders .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Structural Similarity and Key Substituents

The compound’s structural analogs differ primarily in substituent positions, alkyl chain length, and functional groups. Key examples include:

Compound Name Molecular Formula Molecular Weight Similarity Score Key Substituents Pharmacological Activity References
3-(Dimethylamino)-N-methylpiperidine-4-carboxamide C₁₀H₂₀N₃O ~198.29* Reference 3-(dimethylamino), 4-(N-methylcarbamoyl) Neuropilin-1 antagonism
(R)-N-Methylpiperidine-3-carboxamide C₈H₁₆N₂O 156.23 0.94 3-(methylcarbamoyl) Prodrug potential
Piperidine-4-carboxamide hydrochloride C₆H₁₂N₂O·HCl 164.63 0.90 4-carboxamide, hydrochloride salt GABA uptake inhibition
N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride C₁₁H₂₄N₃O·2HCl 298.25 N/A Propyl linker, dihydrochloride salt Enhanced solubility
N,N-Dimethyl-4-piperidinecarboxamide HCl C₈H₁₆N₂O·HCl 192.69 N/A 4-carboxamide, N,N-dimethyl Solubility optimization

*Calculated based on analogous compounds.

Key Observations :

  • Substituent Position : The (R)-N-methylpiperidine-3-carboxamide (similarity 0.94) highlights that shifting the carboxamide from the 4- to 3-position retains high structural similarity but may alter receptor binding .
  • Salt Forms : Hydrochloride salts (e.g., piperidine-4-carboxamide hydrochloride) improve aqueous solubility, critical for oral bioavailability .

Pharmacological Activity

  • Neuropilin-1 Antagonism: 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide is a key intermediate in synthesizing neuropilin-1 antagonists (e.g., compound 12c), which exhibit dual antiangiogenic and immune-modulatory effects .
  • GABA Uptake Inhibition: Piperidine-4-carboxamide hydrochloride analogs, such as nipecotic acid prodrugs, are known for enhancing GABAergic neurotransmission, contrasting with the target compound’s cancer-focused applications .
  • Prodrug Potential: Carboxamides like (R)-N-methylpiperidine-3-carboxamide are explored as prodrugs due to their metabolic stability and controlled release profiles .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., N,N-dimethyl-4-piperidinecarboxamide HCl) exhibit higher solubility in polar solvents compared to free bases .

Biological Activity

3-(Dimethylamino)-N-methylpiperidine-4-carboxamide is a chemical compound with the molecular formula C₉H₁₈N₂O. Its structure features a piperidine ring that is substituted with a dimethylamino group and a carboxamide functionality. This unique configuration contributes to its biological activity, particularly in medicinal chemistry.

The biological activity of 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide can be attributed to its interactions with various biological targets. Compounds with similar structures have demonstrated significant effects in areas such as cancer therapy and neurodegenerative diseases.

  • Cancer Therapy :
    • Research indicates that compounds related to 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide exhibit cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis in tumor cells, suggesting potential as anticancer agents .
    • A specific study highlighted a derivative's improved cytotoxicity compared to the reference drug bleomycin in FaDu hypopharyngeal tumor cells, indicating its potential for further development in oncology .
  • Neurodegenerative Diseases :
    • The compound has been explored for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Enhanced binding affinity was observed, which may lead to improved therapeutic outcomes in cognitive disorders .

Structure-Activity Relationship (SAR)

The biological activity of 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide is influenced by its structural components. Variations in substituents can significantly alter its pharmacological profile:

Compound NameStructural FeaturesUnique Properties
N-Methylpiperidine-4-carboxamidePiperidine ring with a methyl and carboxamide groupUsed as an intermediate in drug synthesis
1-Methylpiperidine-4-carboxylic acidSimilar piperidine structure but with a carboxylic acidDifferent solubility affecting bioavailability
Quinuclidine-4-carboxylic acidQuinuclidine core with carboxylic acid functionalityKnown for its use in neurological studies
Piperidine-4-carboxylic acidBasic piperidine structure with carboxylic acidFound in various medications like Pethidine

This table illustrates how modifications to the core structure can lead to diverse biological activities, making 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide a candidate for further research.

Anticancer Activity

A study conducted on a series of piperidine derivatives, including 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide, revealed promising results against multiple cancer cell lines:

  • Cell Lines Tested : HepG2, A549, MCF-7
  • Cytotoxicity Results : The compound exhibited IC50 values ranging from 5–10 μM, indicating effective inhibition of cell proliferation .

Alzheimer’s Disease Research

In another study focusing on neuroprotective agents, the compound was evaluated for its ability to inhibit AChE and BuChE:

  • Inhibition Potency : The compound showed significant inhibition of AChE, which is crucial for enhancing cholinergic signaling in Alzheimer’s patients.
  • Binding Affinity : Variations in binding sites led to different conformational changes, affecting the overall efficacy of the compound against neurodegenerative targets .

Q & A

Advanced Question

  • ADME profiling :
    • Absorption : Caco-2 cell permeability assays (Papp >1 ×10⁻⁶ cm/s suggests high oral bioavailability) .
    • Metabolism : LC-MS/MS analysis of hepatic microsomal metabolites (e.g., N-demethylation as a primary pathway) .
  • In silico modeling : Use tools like SwissADME to predict logP (e.g., calculated logP = 1.8 ± 0.3) and blood-brain barrier penetration .
  • In vivo PK : Administer IV/PO doses in rodents, with plasma sampling over 24h to calculate AUC, t₁/₂, and clearance .

What methodologies are recommended for studying this compound’s interactions with biological targets (e.g., enzymes, receptors)?

Advanced Question

  • Biophysical assays :
    • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to purified targets (e.g., KD <10 µM indicates high affinity) .
    • ITC (Isothermal Titration Calorimetry) : Quantify enthalpy/entropy contributions to binding .
  • Cryo-EM/X-ray co-crystallization : Resolve binding modes (e.g., hydrogen bonding with active-site residues) .
  • Mutagenesis studies : Validate critical residues (e.g., Ala-scanning of a target enzyme’s active site) .

How can researchers ensure reproducibility in studies involving this compound?

Basic Question

  • Batch documentation : Record synthesis dates, storage conditions (−20°C under argon), and HPLC purity certificates .
  • Positive controls : Include reference compounds (e.g., imatinib for kinase assays) to validate experimental setups .
  • Data transparency : Share raw NMR/MS files and crystallization parameters via repositories like Crystallography Open Database .

What advanced computational tools are suitable for predicting the compound’s reactivity and toxicity?

Advanced Question

  • Reactivity : Use Gaussian 09 for transition-state modeling of hydrolysis or oxidation pathways (e.g., methylamino group susceptibility) .
  • Toxicity :
    • Pro-Tox II : Predict organ-specific toxicity (e.g., hepatotoxicity risk score >0.7 indicates high concern) .
    • Derek Nexus : Identify structural alerts (e.g., piperidine rings linked to mutagenicity) .

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